molecular formula C15H10N2O B15359216 Benzoylquinoxaline

Benzoylquinoxaline

Cat. No.: B15359216
M. Wt: 234.25 g/mol
InChI Key: JVNQMEMKKKISCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoylquinoxaline, a quinoxaline derivative with a benzoyl substituent, is a heterocyclic compound of significant interest in organic synthesis and pharmaceutical research. Its structure comprises a quinoxaline core (a bicyclic system with two nitrogen atoms) fused with a benzoyl group. The compound is synthesized via the reduction of 2-benzoylquinoxaline using sodium borohydride (NaBH₄) in methanol . Key physicochemical properties include a molecular formula of C₁₅H₁₂N₂O, UV absorption maxima at 237.2 nm (ε = 1.18 × 10⁵) and 319 nm (ε = 2.9 × 10⁴) in methanol, and elemental composition (C: 75.96%, H: 4.85%, N: 11.95%) .

Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

phenyl(quinoxalin-2-yl)methanone

InChI

InChI=1S/C15H10N2O/c18-15(11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)17-14/h1-10H

InChI Key

JVNQMEMKKKISCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: Studied for its biological activity, including potential antitumor properties.

  • Medicine: Investigated for its use in drug development, particularly in targeting specific biological pathways.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which benzoylquinoxaline exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antitumor applications, it may inhibit the growth of cancer cells by interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoylquinoxaline shares structural and functional similarities with several heterocyclic compounds. Below is a detailed comparison with quinoxaline, benzisoxazole, and other derivatives, supported by empirical data and research findings.

Structural and Functional Comparison

Property This compound Quinoxaline Benzisoxazole 2-Aminobenzamide
Core Structure Quinoxaline + benzoyl group Bicyclic N-heterocycle Benzene fused with isoxazole Benzene + amide group
Molecular Formula C₁₅H₁₂N₂O C₈H₆N₂ C₇H₅NO C₇H₈N₂O
Key Applications Pharmaceutical intermediates Agrochemicals, dyes Neuroleptics, anti-inflammatories Enzyme inhibitors, polymers
UV λmax (nm) 237.2, 319 260–280 (varies by substituent) 220–250 270–300
Synthetic Method NaBH₄ reduction of 2-benzoylquinoxaline Condensation of o-phenylenediamine with glyoxal Cyclization of hydroxylamine derivatives Amidation of benzoyl chloride

Key Insights:

  • Quinoxaline (1,4-benzodiazine) is the parent compound of this compound. While quinoxaline itself is widely used in agrochemicals and dyes, this compound’s benzoyl group enhances its lipophilicity, making it more suitable for drug delivery systems .
  • Benzisoxazole exhibits comparable aromatic stability but distinct bioactivity, including neuroleptic and anti-inflammatory effects due to its oxygen-nitrogen heterocycle . This compound lacks the isoxazole ring’s reactive sites, limiting its direct antimicrobial utility but enhancing metabolic stability .
  • 2-Aminobenzamides share a benzamide backbone but prioritize hydrogen-bonding interactions (via the amide group) for enzyme inhibition, unlike this compound’s planar aromatic system .

Research Findings and Data Analysis

Stability and Reactivity

  • This compound’s benzoyl group reduces electrophilicity compared to unsubstituted quinoxaline, slowing nucleophilic attacks but improving thermal stability (decomposition >250°C) .
  • In contrast, benzisoxazole’s oxygen atom increases polarity, enhancing solubility in polar solvents (e.g., logP = 1.2 vs. This compound’s logP = 3.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.